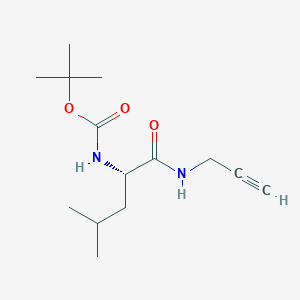
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide
Overview
Description
The compound is a derivative of the amino acid leucine, with a prop-2-yn-1-yl group and a tert-butoxycarbonyl (Boc) group attached . The Boc group is a common protecting group used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amino acids are typically synthesized by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base .Chemical Reactions Analysis
Boc-protected amino acids can participate in peptide synthesis reactions. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acids to form peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the leucine backbone and the attached groups. For example, Boc-protected amino acids are typically solid at room temperature .Scientific Research Applications
Synthesis and Protective Strategies
Protective Group Application in Peptide Synthesis : The use of tert-butoxycarbonyl (Boc) as a protective group is widespread in the synthesis of complex molecules, including peptides. For instance, the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid demonstrates the utility of Boc for protecting amino groups during the synthesis of peptide derivatives (Maity & Strömberg, 2014).
Facile N-tert-butoxycarbonylation : The N-tert-butoxycarbonylation of amines under solvent-free conditions showcases the adaptability of Boc groups in modifying amines, which is crucial for pharmaceutical and materials science research. This process allows for efficient and high-yield synthesis of N-tert-butylcarbamates (Suryakiran et al., 2006).
Material Science and Polymer Chemistry
Polymer Synthesis and Applications : The development of amino acid-based polyacetylenes through the condensation of N-(tert-butoxycarbonyl)-l-alanine with propargylamine exemplifies the role of Boc-protected intermediates in creating novel polymers. These polymers exhibit unique properties, such as specific rotations and potential helical conformations, indicating their utility in advanced material applications (Gao, Sanda, & Masuda, 2003).
Electrochromic Materials : The synthesis of novel chiral L-leucine grafted poly(3,4-ethylenedioxythiophene) derivatives highlights the intersection of organic synthesis and material science. These materials, derived from Boc-protected amino acids, demonstrate enhanced electrochromic properties, suggesting their potential in optical displays and chiral recognition technologies (Hu et al., 2014).
Novel Synthetic Methods and Applications
Synthetic Methodology Development : Innovative synthetic approaches, such as the direct and sustainable synthesis of tertiary butyl esters using flow microreactor systems, underscore the importance of Boc groups in modern organic synthesis. This method enhances efficiency and sustainability compared to traditional batch processes, marking a significant advancement in synthetic chemistry (Degennaro et al., 2016).
Nucleobase Protection in RNA Synthesis : The development of an unconventional acid-labile protection concept for guanosine phosphoramidites in RNA synthesis further illustrates the versatility of Boc groups. This strategy enables efficient synthesis and high-quality RNA, crucial for biophysical, biochemical, and biological applications (Jud & Micura, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-1-oxo-1-(prop-2-ynylamino)pentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-7-8-15-12(17)11(9-10(2)3)16-13(18)19-14(4,5)6/h1,10-11H,8-9H2,2-6H3,(H,15,17)(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKXYARHTQMR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(tert-Butoxycarbonyl)-n1-prop-2-yn-1-yl-l-leucinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




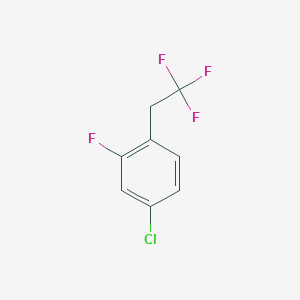
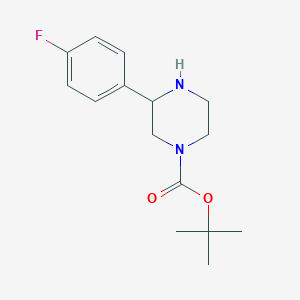
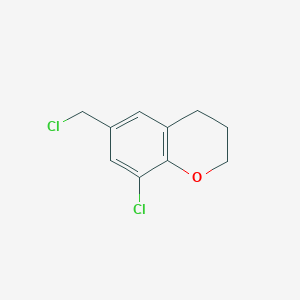
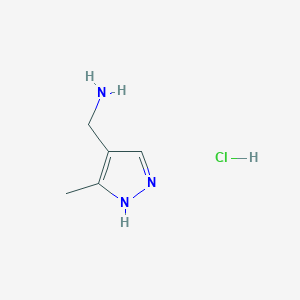
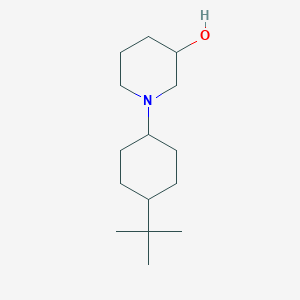
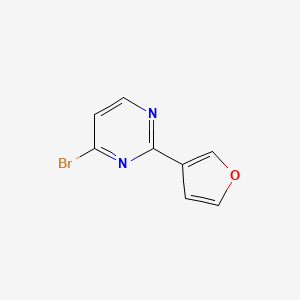
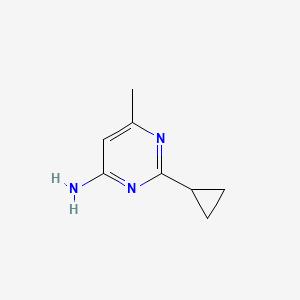
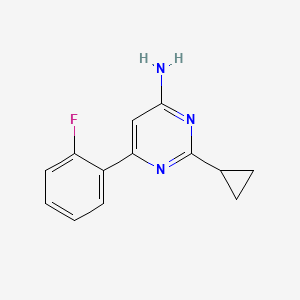

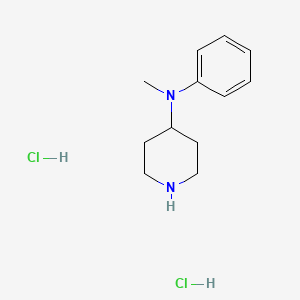
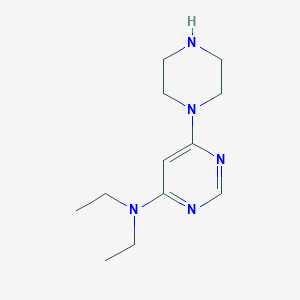
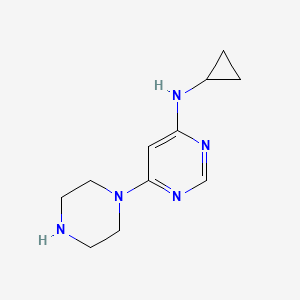
![2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1463245.png)